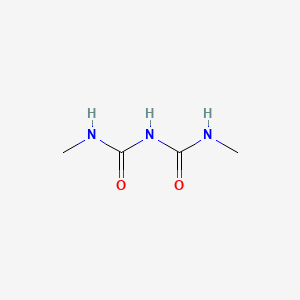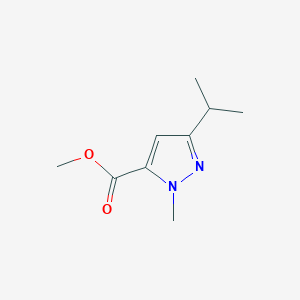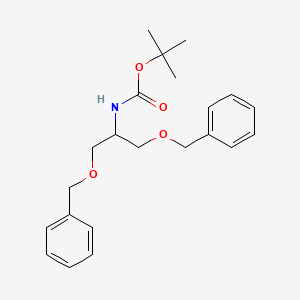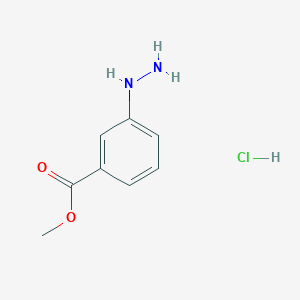
1,5-Dimethylbiuret
Vue d'ensemble
Description
1,5-Dimethylbiuret (1,5-DMBU) is a colorless, crystalline solid compound with the molecular formula C4H8N4O2. It is an organic compound belonging to the class of biurets, which are cyclic amides of two urea molecules. 1,5-DMBU has many applications in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry. This compound has been studied extensively for its potential in synthesizing new compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Analytical Applications
Synthesis of Insect Hydrocarbons : Research has developed methods to synthesize 1,5-dimethylalkanes, including 1,5-dimethylbiuret. These compounds, which are components of insect hydrocarbons, have been synthesized using inexpensive chemicals and reproducible procedures, making them available for study in entomological research (Sonnet, 1976).
Dansyl-Chloride for Amino Acids and Serotonin Detection : 5-Dimethylaminonaphthalene-1-sulfonylchloride (dansyl-Cl) is increasingly used in biological research. It forms intense yellow and orange products with peptides, imidazoles, phenolic compounds, and amino acids, making it useful for detecting these substances in nervous tissue (Leonard & Osborne, 1975).
Analytical Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a derivative, has been used as a photometric and qualitative reagent for selenium. It forms a red-colored compound with selenium, offering high selectivity and good sensitivity for analytical purposes (Demeyere & Hoste, 1962).
Chemical and Physical Properties Studies
Exploration of Experimental and Theoretical Properties : A study on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of DIMEDONE) explored its properties using experimental spectroscopies and theoretical study by Density Functional Theory (DFT). This research contributes to understanding the chemical and physical properties of similar compounds (Fatima et al., 2021).
Internal Rotational Barriers Studies : The influence of alkali and alkaline earth salts on the internal rotational barriers in N,N-dimethylbiuret was examined. This research provides insights into the molecular interactions and stabilities of such complexes (Veerasai & Rode, 1982).
Biomedical Research
DMSO in Neuroscience and Medical Studies : Dimethyl sulfoxide (DMSO), a closely related compound, is widely used in neuroscience research as a solvent and has shown properties that inhibit glutamate responses in hippocampal neurons. This finding is significant for its potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
DMSO's Impact on Lifespan Extension in C. elegans : Another study on DMSO found that it extended the lifespan of Caenorhabditis elegans, suggesting its potential role in aging-related studies (Wang et al., 2010).
Proteomic Changes Induced by Related Compounds : Research on dimethyltryptamines, which have structural similarities, revealed their impact on human brain metabolism, emphasizing their potential in cognitive and antidepressant effects studies (Dakić et al., 2017).
Applications in Chemistry Education
- Use in Chemistry Experiment Teaching : The preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, involving compounds like this compound, have been introduced in physical chemistry experiment teaching, providing comprehensive training in related chemical disciplines (De-hua, Lei & Ying, 2006).
Propriétés
IUPAC Name |
1-methyl-3-(methylcarbamoyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-3(8)7-4(9)6-2/h1-2H3,(H3,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVHEBDWYSLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937412 | |
| Record name | N,N'-Dimethyltriimidodicarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16791-94-9 | |
| Record name | NSC77157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dimethyltriimidodicarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)








![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)